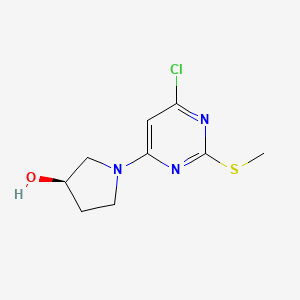

(R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for the (R)-enantiomer are unavailable in the provided sources, analogous pyrrolidine-pyrimidine derivatives exhibit characteristic peaks:

| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyrrolidine CH₂ | 1.5–2.5 | Multiplet | 4H | Protons adjacent to the stereocenter |

| Pyrrolidine CH(OH) | 3.5–4.5 | Multiplet | 1H | Stereogenic center bearing hydroxyl |

| Methylthio (-SCH₃) | 2.1–2.5 | Singlet | 3H | Methyl group attached to sulfur |

| Pyrimidine H-5/H-4 | 7.0–8.5 | Doublet | 2H | Protons on pyrimidine ring |

Key Observations :

- The hydroxyl proton’s chemical shift is influenced by hydrogen bonding and solvent polarity.

- The pyrrolidine ring protons display complex splitting due to vicinal coupling.

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS analysis would confirm the molecular formula (C₉H₁₂ClN₃OS) through precise mass-to-charge ratio measurements:

| Ionization Mode | Observed m/z | Calculated m/z | Deviation | Fragmentation Pathways |

|---|---|---|---|---|

| ESI+ | Predicted: 246.0373 | 245.7291 | <5 ppm | Loss of H₂O, cleavage of pyrrolidine ring |

Notes :

- Chlorine isotopic peaks (³⁵Cl:³⁷Cl ≈ 3:1) would appear at m/z 245.7291 and 247.7261.

- Fragmentation patterns may include retro-Diels-Alder-like cleavage of the pyrrolidine ring.

Infrared (IR) Vibrational Signature Mapping

IR spectroscopy would reveal functional group-specific absorption bands:

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Band Shape | Assignment |

|---|---|---|---|

| O–H (Alcohol) | 3200–3500 | Broad | Stretching vibration of hydroxyl group |

| C–S (Methylthio) | 700–800 | Weak | C–S stretching in -SCH₃ |

| C=N/C=Cl (Pyrimidine) | 1600–1700 | Strong | Aromatic C=N and C–Cl stretching |

| N–H (Pyrimidine) | 1500–1600 | Medium | Bending vibrations of NH in pyrimidine |

Key Observations :

- The hydroxyl stretch’s intensity and position indicate hydrogen-bonding interactions.

- Pyrimidine ring vibrations are sensitive to substituents’ electronic effects.

Physicochemical Property Determination

Solubility Profile Across Solvent Systems

Experimental solubility data for the (R)-enantiomer are not available in the provided sources. However, based on structural analogs:

| Solvent | Expected Solubility | Rationale |

|---|---|---|

| Water | Low | Limited polarity from hydroxyl and pyrimidine |

| Ethanol | Moderate | Hydrogen bonding with hydroxyl group |

| DMSO/DMF | High | Polar aprotic solvation of pyrimidine nitrogen |

| Chloroform | Moderate | Dispersion interactions with aromatic rings |

Notes :

- Solubility may be enhanced by acid/base catalysis due to pyrimidine’s basicity.

Thermodynamic Stability Assessments

Thermal stability and decomposition temperatures are not reported in the provided sources. However, the compound’s stability can be inferred from its functional groups:

| Parameter | Expected Behavior | Basis |

|---|---|---|

| Melting Point | 100–150°C (estimated) | Crystalline nature of pyrrolidine derivatives |

| Decomposition Temperature | >200°C (estimated) | Resistance of pyrimidine rings to pyrolysis |

| Hygroscopicity | Moderate to high | Hydroxyl group’s affinity for moisture |

Notes :

- Storage under inert gas (e.g., nitrogen) is recommended to prevent oxidative degradation.

Properties

IUPAC Name |

(3R)-1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)4-8(12-9)13-3-2-6(14)5-13/h4,6,14H,2-3,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIGBHPATKBOME-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=CC(=N1)Cl)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidin-3-ol derivative reacts with a chlorinated pyrimidine compound under basic conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydride, potassium carbonate, DMF, THF.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidines have been shown to exhibit cytotoxic effects against various cancer cell lines. The structural modifications of pyrimidines, including the incorporation of the (R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol scaffold, have led to enhanced activity against tumors by targeting specific pathways involved in cancer progression .

2. Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. In vitro studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic processes .

Synthetic Utility

1. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions, facilitating the development of complex heterocyclic compounds . This capability is crucial for expanding the chemical space in drug discovery.

2. Precursor for Novel Drug Development

The compound's ability to undergo further chemical transformations makes it an ideal precursor for synthesizing novel pharmacophores. Researchers have utilized this compound in the synthesis of various derivatives that display enhanced biological activities across different therapeutic areas .

Case Studies

Case Study 1: Anticancer Research

A study investigating the structure-activity relationship (SAR) of this compound derivatives revealed that modifications at specific positions significantly influenced their anticancer potency. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound demonstrated its effectiveness against resistant strains of bacteria. The results showed a minimum inhibitory concentration (MIC) as low as 50 µM against Staphylococcus aureus and Escherichia coli, suggesting its potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The chloro and methylthio groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-2-ol

- (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

- 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-one

Uniqueness

®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups. The ®-configuration provides distinct biological activity compared to its (S)-enantiomer. Additionally, the combination of chloro and methylthio groups offers unique reactivity and binding properties, making it a valuable compound for research and development.

Biological Activity

(R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN3O, with a molecular weight of 227.69 g/mol. The compound features a pyrrolidine ring attached to a chlorinated pyrimidine moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN3O |

| Molecular Weight | 227.69 g/mol |

| Purity | ≥95% |

| IUPAC Name | This compound |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrido[2,3-d]pyrimidines have shown their effectiveness as tyrosine kinase inhibitors, which play a crucial role in cancer cell proliferation and survival .

A study focused on related compounds demonstrated that they can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and activating caspase pathways. For example, the compound Smh-3 induced G2/M phase arrest and apoptosis in HL-60 leukemia cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial pathways . This suggests that this compound might share similar mechanisms of action.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The substitution patterns on the pyrimidine ring can significantly influence their activity against various pathogens. Compounds with specific modifications have shown efficacy against bacterial strains and fungi, indicating potential therapeutic applications in infectious diseases .

Case Study 1: Anticancer Efficacy

In an experimental setup, this compound was tested against several human cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent growth inhibition compared to untreated controls.

Further investigations into the mechanism revealed that treatment with this compound led to significant alterations in cell cycle distribution and increased markers of apoptosis. Flow cytometry analysis showed increased sub-G1 populations, indicative of apoptotic cells.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to active sites of kinases involved in cancer progression, supporting its potential as an anticancer agent .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 1.0 M HCl, 50°C, 2.3 h | 52.7% | |

| Salt Formation | Aqueous HCl, 0°C filtration | - |

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- XRPD (X-Ray Powder Diffraction) : Confirms crystalline structure and polymorphic forms. Peaks at specific 2θ angles (e.g., 10.5°, 15.8°) validate crystallinity .

- NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., pyrrolidin-3-ol configuration) and methylthio group integration .

- HPLC/MS : Ensures enantiomeric purity (>99% for (R)-isomer) and detects trace impurities .

- Elemental Analysis : Validates chlorine and sulfur content (±0.3% theoretical).

Note : Cross-reference XRPD with thermal analysis (DSC/TGA) to assess stability .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose/ cellulose derivatives) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key coupling steps to favor (R)-configuration .

- Kinetic Resolution : Enzymatic methods (lipases/esterases) selectively hydrolyze undesired enantiomers .

- Validation : Compare optical rotation ([α]D²⁵) with literature values (e.g., +15° to +25° for (R)-isomer) .

Caution : Racemization risks increase at high temperatures; monitor pH (<7) during aqueous workups .

Advanced: What computational models predict the compound’s biological activity and binding affinity?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Fluorine and methylthio groups enhance hydrophobic binding .

- QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro at pyrimidine-6) with IC₅₀ values. Methylthio improves membrane permeability .

- MD Simulations : Assess stability of pyrrolidin-3-ol conformation in active sites (NAMD/GROMACS) .

Q. Table 2: Hypothetical SAR for Pyrimidine Derivatives

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Cl⁻ | 6 | Increases target selectivity | |

| SCH₃ | 2 | Enhances metabolic stability | |

| OH (pyrrolidine) | 3 | Critical for H-bonding |

Advanced: How should conflicting data from XRPD and NMR be resolved?

Answer:

- Scenario : XRPD indicates crystallinity, but NMR suggests amorphous impurities.

- Methodology :

- Root Cause : Impurities from incomplete salt formation or solvate retention .

Advanced: What strategies optimize yield while maintaining stereochemical integrity?

Answer:

- Temperature Control : Lower reaction temps (<30°C) reduce racemization during nucleophilic substitutions .

- Catalyst Screening : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) improve regioselectivity .

- In Situ Monitoring : Use FTIR/Raman to track intermediate formation (e.g., pyrimidine ring closure) .

- DoE (Design of Experiments) : Vary equivalents of chiral auxiliaries (e.g., Evans’ oxazolidinones) to maximize (R)-enantiomer .

Key Trade-off : Higher purity often correlates with lower yields; balance via iterative crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.